[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-phenoxybutyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-14-18-19-16-10-4-5-11-17(16)20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAXKWIIHTYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Condensation with Glycolic Acid Derivatives
A method adapted from US3431274A involves reacting N-(4-phenoxybutyl)-o-phenylenediamine with glycolic acid. The reaction proceeds under acidic conditions (e.g., p-toluenesulfonic acid) in toluene, followed by distillation to remove water. This yields 2-hydroxymethyl-1-(4-phenoxybutyl)-1H-benzimidazole, which is subsequently purified via recrystallization (e.g., isopropyl alcohol-acetone mixtures). Key advantages include high regioselectivity and scalability, though yields depend on precise stoichiometry and temperature control.
Thiolate Intermediate Route
Drawing from JAMPS, an alternative pathway begins with o-phenylenediamine, potassium hydroxide, and carbon disulfide to form potassium 1H-benzimidazole-2-thiolate. Acidification with glacial acetic acid yields 2-mercaptobenzimidazole, which is then oxidized to the sulfoxide and further functionalized. While this route introduces versatility for subsequent modifications, it requires additional steps for thiol group oxidation, complicating the synthesis.
Alkylation at the 1-Position
Introducing the 4-phenoxybutyl group at the benzimidazole’s 1-position is critical for structural specificity. This step often employs nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution with 4-Phenoxybutyl Halides
In a method analogous to VC21398600, 1H-benzimidazole-2-methanol is treated with 4-phenoxybutyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving moderate yields (50–65%). Challenges include competing N-3 alkylation and dimerization, necessitating careful monitoring.
Mitsunobu Reaction for Enhanced Regioselectivity
A more selective approach uses the Mitsunobu reaction, where 1H-benzimidazole-2-methanol reacts with 4-phenoxybutanol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF. This method ensures exclusive N-1 alkylation with yields up to 75%. However, the cost of reagents and purification difficulties (e.g., triphenylphosphine oxide removal) limit industrial applicability.
Introduction of the Hydroxymethyl Group at the 2-Position
The 2-methanol group is introduced via oxidation of a methyl precursor or direct substitution.
Oxidation of 2-Methyl Derivatives
A common strategy involves oxidizing 2-methyl-1-(4-phenoxybutyl)-1H-benzimidazole using potassium permanganate or Jones reagent. For example, VC21398600 reports oxidation in acetone-water mixtures at 0–5°C, yielding the methanol derivative with 60–70% efficiency. Over-oxidation to the carboxylic acid is a risk, requiring precise reaction quenching.
Direct Hydroxymethylation
Patent US3431274A describes direct incorporation using glycolic acid during cyclization (Section 1.1). This one-pot method avoids intermediate isolation, streamlining production. However, it demands anhydrous conditions and high-purity starting materials to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Acid catalysts (p-TSA) improve cyclization kinetics but require neutralization post-reaction.
-
Stoichiometric DEAD in Mitsunobu reactions ensures complete conversion but increases costs.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating varying levels of potency against different microbial species .
Case Study : A derivative of benzimidazole was tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values of 1.27 µM and 2.54 µM respectively, highlighting the potential of this class of compounds in treating infections caused by resistant strains .
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. Compounds with similar structures have shown activity against several cancer cell lines, including colorectal carcinoma (HCT116). The Sulforhodamine B (SRB) assay is commonly used to evaluate cell viability and cytotoxicity.
Case Study : In a comparative study, certain benzimidazole derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy. For instance, compounds with IC50 values around 5.85 µM demonstrated superior activity against HCT116 cells compared to 5-FU’s IC50 of 9.99 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole core significantly influence the biological activity of these compounds. Substituents such as phenoxybutyl groups enhance lipophilicity and potentially improve cellular uptake, leading to increased bioactivity.
Comparative Analysis of Related Compounds
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Compound A | 1.27 µM (S. aureus) | 5.85 µM (HCT116) |
| Compound B | 2.54 µM (E. coli) | 4.53 µM (HCT116) |
| This compound | TBD | TBD |
The table summarizes findings from various studies, emphasizing the need for further research on this compound to establish its exact MIC and IC50 values.
Mechanism of Action
The mechanism of action of [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. It is believed to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Structural and Electronic Variations
Key analogs differ in substituent groups, altering electronic properties, solubility, and bioactivity:
*Estimated based on analog data.
Key Research Findings
Fluorobenzyl derivatives demonstrate robust hydrogen-bonding and dipole interactions, making them suitable for catalysis and supramolecular chemistry .
Solubility and Lipophilicity: The diethoxyethyl substituent significantly improves aqueous solubility compared to the target compound’s phenoxybutyl group, as ethoxy groups enhance polarity . The phenoxybutyl group in the target compound strikes a balance between lipophilicity (critical for membrane permeability) and moderate solubility due to the ether oxygen .
Stability and Reactivity: The methanol group at the 2-position is susceptible to oxidation, forming ketone derivatives (e.g., 2-benzoylbenzimidazole from analogous compounds) . Fluorinated analogs show enhanced metabolic stability, likely due to reduced susceptibility to enzymatic degradation .
Biological Activity
[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic effects. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections will discuss its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenoxybutanol with benzimidazole derivatives. The reaction conditions can vary, but often include the use of solvents like methanol or dimethylformamide (DMF) under reflux conditions. The purity and structure of the synthesized compound are usually confirmed through spectroscopic methods such as NMR and IR spectroscopy.
Antioxidant Activity
Antioxidant activity is one of the primary biological evaluations conducted on this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess this activity. In studies, the compound has shown moderate antioxidant properties, with IC50 values indicating its effectiveness in scavenging free radicals. For instance, related benzimidazole derivatives have demonstrated varying degrees of antioxidant activity, suggesting that structural modifications can influence efficacy significantly .
| Compound | IC50 (µg/ml) | Activity Level |
|---|---|---|
| This compound | TBD | Moderate |
| 2-methyl-1H-benzimidazole | 144.84 | Moderate |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains using the disc diffusion method. Preliminary results indicate that while some benzimidazole derivatives exhibit antimicrobial properties, specific data on this compound's efficacy remains limited. In comparative studies, other benzimidazoles have shown weak to moderate activity against gram-positive and gram-negative bacteria .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | TBD | Moderate |
| Escherichia coli | TBD | Weak |
Cytotoxic Activity
Cytotoxicity assays are crucial for understanding the potential therapeutic applications of this compound. Studies involving brine shrimp lethality bioassays have shown that certain benzimidazole derivatives can exhibit significant cytotoxic effects. For instance, a related derivative demonstrated an LC50 value comparable to standard chemotherapeutic agents, indicating potential for further development .
Case Studies
Several case studies have highlighted the biological activities of benzimidazole derivatives:
- Antioxidant Evaluation : A study conducted on various benzimidazole derivatives revealed that modifications in the substituent groups significantly impacted their antioxidant capabilities. The findings indicated that compounds with electron-donating groups exhibited enhanced radical scavenging activities compared to those with electron-withdrawing groups .
- Antimicrobial Testing : In another investigation focusing on antimicrobial properties, various benzimidazole derivatives were tested against clinical isolates of bacteria. The results showed promising activity against resistant strains, suggesting that these compounds could be developed into novel antimicrobial agents .
- Cytotoxicity in Cancer Cell Lines : Research involving cancer cell lines demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cells at low concentrations, highlighting their potential as anticancer agents .
Q & A
Q. What are the standard synthetic routes for [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol?
The synthesis typically involves multi-step organic reactions, such as condensation and functional group modifications. For example:
- Step 1 : React 1H-benzimidazole derivatives with acetyl chloride under reflux conditions to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone ().
- Step 2 : Introduce phenoxybutyl groups via nucleophilic substitution or coupling reactions. Ice-cold water is often used to precipitate products, followed by recrystallization with methanol for purification ().
- Validation : Confirm product identity via melting point analysis, NMR, and mass spectrometry.
Q. How is X-ray crystallography applied to determine the molecular structure of benzimidazole derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K ().
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic coordinates and thermal parameters. For example, R-factors of R[F² > 2σ(F²)] = 0.050 and wR(F²) = 0.122 were achieved for a related benzimidazole structure ().
- Validation : Check for hydrogen bonding networks (e.g., O—H⋯O, C—H⋯N) to confirm structural stability ().
Advanced Research Questions
Q. How can disordered solvent molecules in crystallographic refinement be addressed?
Disordered solvents (e.g., methanol in the title compound’s crystal lattice) require specialized refinement protocols:
- Occupancy Refinement : Use the SUMP command in SHELXL to constrain total occupancy to 1.0. For example, methanol molecules in a related structure were refined with occupancies of 0.506, 0.373, and 0.249 ().
- Thermal Parameters : Apply isotropic displacement parameters (Uiso) for disordered atoms to avoid overfitting.
- Validation : Cross-validate with Fourier difference maps to ensure residual electron density is < 0.3 eÅ⁻³ ().
Q. How do hydrogen bonding networks influence the stability of benzimidazole derivatives in the solid state?
Hydrogen bonds (HBs) stabilize crystal packing and molecular conformation:
- Graph Set Analysis : Use Etter’s rules to classify HBs (e.g., S(5) motifs for intramolecular O—H⋯O bonds). For example, intermolecular O—H⋯N and C—H⋯O interactions in a benzimidazole derivative result in a layered crystal structure ().
- Geometric Parameters : Key HB distances (e.g., 2.6–3.2 Å for O—H⋯O) and angles (> 120°) should align with established databases ().
- Impact on Stability : Strong HBs correlate with higher melting points and reduced solubility ().
Q. How can data contradictions in twinned crystals be resolved during structure determination?
Twinning introduces overlapping reflections, requiring specialized analysis:
- Twin Law Identification : Use the BASF ratio (e.g., 0.917/0.083 for a twinned benzimidazole crystal) to refine twin domains ().
- Flack Parameter : Apply enantiomorph-polarity tests (e.g., x parameter) to avoid false chirality assignments in near-centrosymmetric structures ().
- Validation : Compare R-factors for twinned vs. detwinned models to ensure convergence (e.g., S = 1.09 post-refinement) ().
Q. What strategies optimize structure-activity relationship (SAR) studies for benzimidazole derivatives?
- Functional Group Tuning : Modify substituents (e.g., phenoxybutyl groups) to assess steric/electronic effects on bioactivity.
- Crystallographic Data : Correlate dihedral angles (e.g., 80.53° between benzimidazole and phenyl planes) with biological activity ().
- In Silico Modeling : Use hydrogen bond donor/acceptor counts from crystallography to predict pharmacokinetic properties ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
